
1-Cyclopropyl-2,4-dimethylpentane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-2,4-dimethylpentane-1,3-dione is an organic compound with the molecular formula C10H16O2. It is a cyclopropyl derivative of pentane-1,3-dione, characterized by the presence of a cyclopropyl group and two methyl groups attached to the pentane backbone. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-2,4-dimethylpentane-1,3-dione typically involves the cyclopropanation of a suitable precursor, such as a pentane-1,3-dione derivative. One common method is the reaction of 2,4-dimethylpentane-1,3-dione with a cyclopropyl halide in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems and advanced catalysts can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyclopropyl-2,4-dimethylpentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used, such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: The cyclopropyl group can undergo nucleophilic substitution reactions with reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine, chlorine) or organometallic reagents (e.g., Grignard reagents).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, organometallic compounds.
Applications De Recherche Scientifique
1-Cyclopropyl-2,4-dimethylpentane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-2,4-dimethylpentane-1,3-dione involves its interaction with molecular targets through various pathways. The cyclopropyl group can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes, receptors, or other biomolecules. These interactions can modulate biological processes and result in specific effects, depending on the context of the study.
Comparaison Avec Des Composés Similaires
1-Cyclopropyl-2,4-dimethylpentane-1,3-dione can be compared with other cyclopropyl derivatives and pentane-1,3-dione analogs:
Similar Compounds: 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione, 1-Cyclopropyl-2,2-dimethylpentane-1,3-dione.
Uniqueness: The presence of both cyclopropyl and dimethyl groups in this compound imparts unique reactivity and stability compared to its analogs
Propriétés
Formule moléculaire |
C10H16O2 |
|---|---|
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
1-cyclopropyl-2,4-dimethylpentane-1,3-dione |
InChI |
InChI=1S/C10H16O2/c1-6(2)9(11)7(3)10(12)8-4-5-8/h6-8H,4-5H2,1-3H3 |
Clé InChI |
YWXLRVIDNYVXMD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)C(C)C(=O)C1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


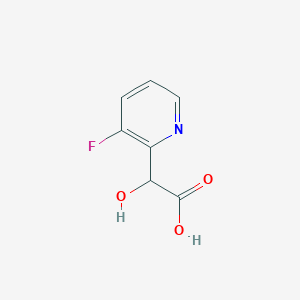
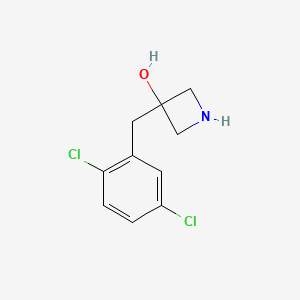
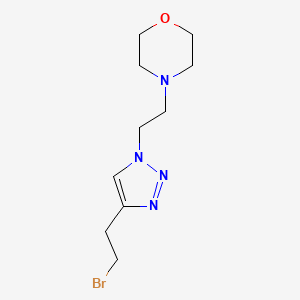

![Ethyl 3-[(azetidin-1-yl)amino]-2,2-difluoropropanoate](/img/structure/B13544415.png)
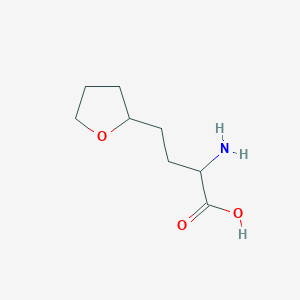


![2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B13544443.png)
![3-[(3S)-piperidin-3-yl]propan-1-olhydrochloride](/img/structure/B13544445.png)
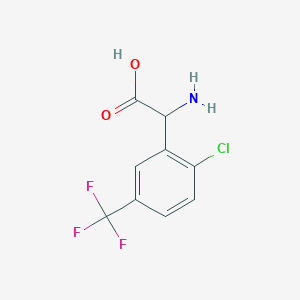
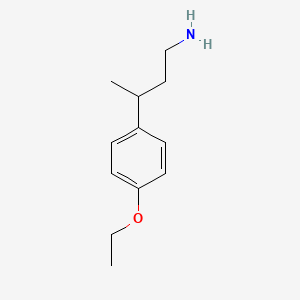
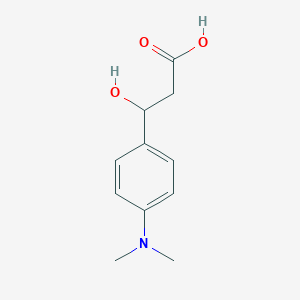
![tert-butylN-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate](/img/structure/B13544463.png)
